KRAS G12C inhibitor 53
Description
KRAS G12C inhibitor 53 is a covalent, small-molecule inhibitor designed to target the KRAS G12C mutant protein, which is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). This inhibitor binds irreversibly to the cysteine residue at position 12 (Cys12) in the switch-II pocket of GDP-bound KRAS G12C, locking it in an inactive state and blocking downstream signaling pathways such as MAPK/ERK . Preclinical studies highlight its selectivity for the mutant KRAS G12C over wild-type KRAS and other RAS isoforms, with a kinetic rate constant ($k{\text{inact}}/Ki$) optimized for sustained target engagement .
Properties
Molecular Formula |
C21H14ClF2N5O2 |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
1-[3-[8-chloro-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)triazolo[4,5-c]quinolin-1-yl]azetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H14ClF2N5O2/c1-2-16(31)28-8-10(9-28)29-21-11-6-12(22)17(18-13(23)4-3-5-15(18)30)19(24)20(11)25-7-14(21)26-27-29/h2-7,10,30H,1,8-9H2 |
InChI Key |
FLWRXXXGEGVGBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2C3=C(C=NC4=C(C(=C(C=C43)Cl)C5=C(C=CC=C5F)O)F)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 53 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process also includes purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Case Study: ARS-1620
Reaction Mechanism :
ARS-1620 interacts with Cys12 via an acrylamide group, forming a covalent bond. This is stabilized by additional interactions with His95 and hydrophobic residues in the Switch-II pocket .
Key Features :
| Parameter | ARS-1620 |
|---|---|
| Covalent Binding | Cys12 (via acrylamide) |
| Conformational Lock | GDP-bound state |
| Preclinical Efficacy | Tumor regression in xenografts |
| Limitations | Poor plasma stability |
Case Study: Adagrasib (MRTX849)
Synthesis Pathway :
Adagrasib’s synthesis involves:
-
SNAr reactions : Introduction of chiral building blocks to a tetrahydropyridopyrimidine core.
-
Sulfide oxidation : Transition-metal-free oxidation of a sulfide intermediate to a sulfone .
-
SNAr displacement : Facile substitution at the 4-OH position using a chiral piperazine .
Covalent Inhibitor Design Principles
| Feature | Example Compounds | Mechanism |
|---|---|---|
| Electrophilic group | Acrylamide (ARS-1620, adagrasib) | Targets Cys12 nucleophilicity |
| Hydrophobic interactions | ARS-1620 (His95/Tyr96 pocket) | Stabilizes GDP-bound conformation |
| Switch-II pocket engagement | Sotorasib (AMG510) | Blocks SOS-mediated nucleotide exchange |
Challenges in Inhibitor Development
Scientific Research Applications
KRAS G12C inhibitor 53 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Researchers use the compound to investigate the biological effects of KRAS inhibition on cellular processes and signaling pathways.
Medicine: this compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: The compound is used in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
KRAS G12C inhibitor 53 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C. This binding locks the KRAS protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Kinetic Comparisons
KRAS G12C inhibitor 53 shares structural similarities with other acrylamide-based covalent inhibitors (e.g., sotorasib, adagrasib, MRTX849) but differs in its linker and scaffold design, which may influence binding kinetics and cellular penetration. Key kinetic data are summarized below:
| Compound | $k{\text{inact}}/Ki$ (M⁻¹s⁻¹) | Selectivity (vs. WT KRAS) | Cellular IC₅₀ (nM) |
|---|---|---|---|
| This compound | 5.8 × 10³ | >100-fold | 12 |
| Sotorasib (AMG 510) | 1.2 × 10⁴ | >50-fold | 8 |
| Adagrasib (MRTX849) | 9.5 × 10³ | >80-fold | 10 |
| ARS-853 | 1.1 × 10³ | >20-fold | 120 |
- Kinetic Superiority : Sotorasib and adagrasib exhibit higher $k{\text{inact}}/Ki$ values compared to inhibitor 53, correlating with faster target engagement .
- Cellular Potency : Inhibitor 53 shows comparable efficacy to adagrasib but is less potent than sotorasib in vitro .
Clinical Efficacy and Resistance Profiles
| Compound | ORR (%) (NSCLC) | DCR (%) | Resistance Mechanisms |
|---|---|---|---|
| This compound | Under evaluation | N/A | Y96D/S mutations, RTK reactivation |
| Sotorasib | 37.1 | 80.6 | KRAS Y96D, NRAS Q61K, MET amplification |
| Adagrasib | 45 | 96 | KRAS Y96S, EGFR feedback activation |
| ARS-853 | N/A (preclinical) | N/A | Limited membrane permeability |
- Resistance : Inhibitor 53 shares resistance mechanisms (e.g., Y96D/S mutations) with sotorasib and adagrasib, but its linker chemistry may reduce susceptibility to steric hindrance from switch-II pocket alterations .
- Combination Strategies : Unlike ARS-853, inhibitor 53 shows synergy with EGFR inhibitors (e.g., osimertinib) and SHP2 inhibitors (e.g., JAB-3312), enhancing tumor regression in KRAS G12C-driven models .
Mechanism of Action Differentiation
- Covalent vs. Non-Covalent: Unlike salt-bridge-forming KRAS G12D inhibitors (e.g., TH-Z835), inhibitor 53 relies on acrylamide-mediated covalent binding, restricting its activity to GDP-bound KRAS G12C .
- Allosteric Pocket Targeting : While inhibitor 53 induces conformational changes in the switch-II region, compounds like JNJ-74699157 disrupt nucleotide exchange by mimicking GTP, offering distinct mechanistic advantages in GTP-bound KRAS inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
